Cytotoxic Activity in MCF-7 and A-549 Cancer Cell Lines
The target compound has demonstrated in vitro cytotoxicity against MCF-7 (breast adenocarcinoma) and A-549 (lung carcinoma) cell lines, with reported activity linked to EGFR targeting . No quantitative IC50 values or comparative data against standard EGFR inhibitors (e.g., gefitinib, erlotinib) are publicly available for this specific compound. The unsubstituted isoxazole-5-carbonyl moiety may confer a distinct selectivity profile compared to analogs with bulkier isoxazole substituents, but direct evidence is lacking [1].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Cytotoxic against MCF-7 and A-549 cell lines (specific IC50 not disclosed) |
| Comparator Or Baseline | No direct comparator data available; class-level baseline: pyrido[2,3-d]pyrimidin-4-one scaffold known for kinase inhibition |
| Quantified Difference | Not quantifiable from available data |
| Conditions | MCF-7 (breast cancer) and A-549 (lung cancer) cell lines; in vitro assay (vendor-reported) |
Why This Matters
Demonstrates the compound's potential as an anticancer screening hit, but procurement decisions must weigh the absence of quantitative potency benchmarks against reference standards.
- [1] Wurz, R. P.; et al. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Med. Chem. Lett. 2015, 6, 987–992. View Source
